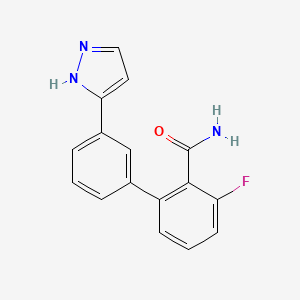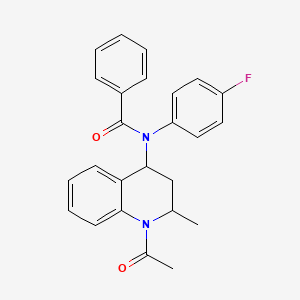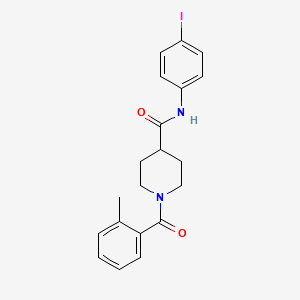
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide, also known as FPBA, is a chemical compound that has gained interest in scientific research due to its potential for various applications.
科学的研究の応用
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research, where 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has shown promising results as a potential anticancer agent. Studies have shown that 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and pathways involved in cell survival and proliferation.
作用機序
The mechanism of action of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide involves its ability to bind to and inhibit the activity of certain enzymes and pathways involved in cell survival and proliferation. Specifically, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the size and volume of tumors in animal models. Additionally, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to have anti-inflammatory effects, as well as potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide for lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production. Additionally, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has shown promising results in various scientific research applications, making it a potentially valuable tool for further studies. However, one limitation of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide is its potential toxicity, which must be carefully considered and monitored in lab experiments.
将来の方向性
There are several future directions for 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide research. One potential direction is in the development of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide as a targeted anticancer agent, which could be used to selectively induce apoptosis in cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide in the treatment of neurodegenerative diseases, as well as its potential for use in combination with other anticancer agents to enhance their effectiveness. Finally, research could focus on the development of new synthesis methods for 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide, as well as the optimization of existing methods to improve yields and purity.
合成法
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide can be synthesized through a multistep process involving the reaction of 2-bromobiphenyl with 3-amino-1H-pyrazole, followed by the addition of a fluorine atom and a carboxamide group. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
2-fluoro-6-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-6-2-5-12(15(13)16(18)21)10-3-1-4-11(9-10)14-7-8-19-20-14/h1-9H,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEXTTULWKVLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=C(C(=CC=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5102686.png)
![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)

![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)

![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5102772.png)